2-Amino-3-(3,4-dichlorophenyl)propanoic acid
Description
2-Amino-3-(3,4-dichlorophenyl)propanoic acid is a chemical compound characterized by its unique structure, which includes an amino group, a dichlorophenyl group, and a propanoic acid moiety
Properties
IUPAC Name |
2-amino-3-(3,4-dichlorophenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9Cl2NO2/c10-6-2-1-5(3-7(6)11)4-8(12)9(13)14/h1-3,8H,4,12H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRCSJHVDTAAISV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CC(C(=O)O)N)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9Cl2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601346647 | |
| Record name | 2-Amino-3-(3,4-dichlorophenyl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601346647 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5472-67-3, 59331-62-3 | |
| Record name | 5472-67-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=29444 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | NSC14789 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=14789 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Amino-3-(3,4-dichlorophenyl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601346647 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-amino-3-(3,4-dichlorophenyl)propanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-3-(3,4-dichlorophenyl)propanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with 3,4-dichlorobenzene as the starting material.
Nitration: The 3,4-dichlorobenzene undergoes nitration to introduce a nitro group, forming 3,4-dichloronitrobenzene.
Reduction: The nitro group is then reduced to an amino group, yielding 3,4-dichloroaniline.
Chlorination: The amino group is protected, and the compound undergoes chlorination to introduce the propanoic acid moiety, resulting in this compound.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can also enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 2-Amino-3-(3,4-dichlorophenyl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitro group.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The compound can undergo substitution reactions at the aromatic ring, introducing different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Common reducing agents include iron (Fe) and hydrogen gas (H2).
Substitution: Typical reagents include halogens (e.g., chlorine, bromine) and strong acids.
Major Products Formed:
Oxidation: Formation of 3,4-dichloronitrobenzene.
Reduction: Formation of 3,4-dichloroaniline.
Substitution: Formation of various substituted derivatives of the compound.
Scientific Research Applications
2-Amino-3-(3,4-dichlorophenyl)propanoic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic compounds.
Biology: It can be used as a probe to study biological systems and interactions.
Medicine: It has potential therapeutic applications, such as in the development of new drugs.
Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 2-Amino-3-(3,4-dichlorophenyl)propanoic acid exerts its effects involves its interaction with specific molecular targets and pathways. The amino group can act as a nucleophile, while the dichlorophenyl group can participate in π-π interactions with biological macromolecules. The exact mechanism may vary depending on the specific application and context.
Comparison with Similar Compounds
2-Amino-3-(2,4-dichlorophenyl)propanoic acid
2-Amino-3-(3,5-dichlorophenyl)propanoic acid
2-Amino-3-(2,6-dichlorophenyl)propanoic acid
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Biological Activity
2-Amino-3-(3,4-dichlorophenyl)propanoic acid, often referred to as a derivative of phenylalanine, has garnered attention in the scientific community due to its diverse biological activities. This compound is structurally related to amino acids and has been investigated for its potential applications in pharmaceuticals, particularly in the treatment of neurological disorders and as an antimicrobial agent. This article delves into the biological activity of this compound, presenting detailed research findings, case studies, and data tables.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of this compound. It has shown effectiveness against various multidrug-resistant pathogens. For instance, a study indicated that derivatives of similar compounds exhibited minimum inhibitory concentrations (MICs) against methicillin-resistant Staphylococcus aureus (MRSA) ranging from 1 to 8 µg/mL and against vancomycin-resistant Enterococcus faecalis from 0.5 to 2 µg/mL . These findings suggest that modifications of the compound may enhance its efficacy against resistant strains.
Neuropharmacological Effects
The compound's role in neurotransmitter modulation has been extensively studied. It is known to interact with L-type amino acid transporters (LAT1), which are implicated in cancer cell growth and propagation . Research indicates that this compound can influence neurotransmitter systems, potentially offering therapeutic effects for conditions such as depression and anxiety.
Antioxidant Properties
In addition to its antimicrobial and neuropharmacological activities, this compound has demonstrated significant antioxidant capabilities. Compounds structurally related to it have shown effective radical scavenging activity, which is crucial for mitigating oxidative stress in cells . The antioxidant potential was evaluated using assays such as DPPH and ABTS radical scavenging methods, revealing that certain derivatives exhibit higher activity than standard antioxidants like vitamin E.
Study on Antimicrobial Efficacy
In a controlled study, various derivatives of this compound were tested against clinical isolates of bacteria. The results indicated that several derivatives had potent antimicrobial activity with MIC values comparable to or lower than those of established antibiotics . This positions the compound as a potential candidate for further development into new antimicrobial agents.
Neurotransmitter Interaction Research
A detailed investigation into the interaction of this compound with LAT1 revealed that it could significantly alter the uptake of essential amino acids in cancer cells. The study employed molecular docking simulations to predict binding affinities and elucidate mechanisms of action, providing insights into how these interactions could be leveraged for therapeutic purposes .
Antimicrobial Activity Data
| Pathogen | MIC (µg/mL) | Compound |
|---|---|---|
| Methicillin-resistant Staphylococcus aureus | 1 - 8 | This compound |
| Vancomycin-resistant Enterococcus faecalis | 0.5 - 2 | This compound |
| Gram-negative bacteria | 8 - 64 | Various derivatives |
| Drug-resistant Candida species | 8 - 64 | Various derivatives |
Antioxidant Activity Comparison
| Compound | EC50 (µM) | Activity Comparison |
|---|---|---|
| This compound | 70.04 ± 1.29 | Comparable to ibuprofen |
| Vitamin E | - | Positive control |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
